2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride
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Overview
Description
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride typically involves the cyclization of 2-methallyloxyphenol. This process can be catalyzed by Lewis acids and conducted under autogenous pressure at elevated temperatures . Another method involves microwave heating of 2-methylallyloxphenol in the presence of organic solvents and catalysts, which offers high yield and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H- 1-benzofuro-[2,3-c]-1-benzazepin-6,12-dione : Explored for its antimicrobial activities .
2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran: Known for its insecticidal properties.
Uniqueness
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
7-methoxy-2,2-dimethyl-3H-1-benzofuran-4-carbonyl chloride |
InChI |
InChI=1S/C12H13ClO3/c1-12(2)6-8-7(11(13)14)4-5-9(15-3)10(8)16-12/h4-5H,6H2,1-3H3 |
InChI Key |
ZLKIVAAAAZXWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)OC)C(=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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